molecular formula C24H25FN4O2S B2823792 N-(4-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1185036-63-8

N-(4-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

Cat. No.: B2823792
CAS No.: 1185036-63-8
M. Wt: 452.55
InChI Key: AHBAELLWRFUJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide (CAS 1185036-63-8) is a synthetic organic compound with a molecular formula of C 24 H 25 FN 4 O 2 S and a molecular weight of 452.5 g/mol . This complex molecule features a fused imidazo[1,2-c]quinazolinone core structure, a thioether linkage, and a fluorophenyl group, classifying it within the quinazolinone class of heterocyclic compounds . Quinazolinone derivatives are recognized as a privileged scaffold in medicinal chemistry due to their wide spectrum of biological activities . Research on analogous structures has shown that the quinazolinone core is associated with potent antimicrobial and cytotoxic properties . The presence of specific substituents, such as a fluorine atom on the phenyl ring and an isobutyl group on the imidazoquinazoline core, is known to be critical for enhancing biological activity and optimizing interaction with target sites . The mechanism of action for compounds in this class often involves the inhibition of key enzymatic processes , such as those mediated by kinases or synthases, which can disrupt essential pathways in cells . This compound is supplied for research use only and is intended for non-human, non-veterinary investigations. It serves as a valuable building block or reference standard in various scientific applications, including drug discovery, medicinal chemistry, and biochemical screening.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2S/c1-4-20(22(30)26-16-11-9-15(25)10-12-16)32-24-28-18-8-6-5-7-17(18)21-27-19(13-14(2)3)23(31)29(21)24/h5-12,14,19-20H,4,13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBAELLWRFUJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide typically involves multiple steps:

    Formation of the Imidazoquinazolinyl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydroimidazoquinazolinyl core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.

    Thioether Formation: The thioether linkage is formed by reacting the imidazoquinazolinyl core with a thiol derivative under mild conditions.

    Final Coupling: The final step involves coupling the intermediate with a butanamide derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under controlled conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound: The imidazoquinazolinone core combines imidazole and quinazolinone rings, offering a planar structure conducive to π-π stacking interactions. The 3-oxo group may participate in hydrogen bonding.
  • Triazole Derivatives (Compounds [7–9], ): 1,2,4-Triazoles exhibit tautomerism (thione-thiol equilibrium), confirmed by IR spectra lacking νS-H (~2500–2600 cm⁻¹) and showing νC=S (1247–1255 cm⁻¹) .

Substituent Analysis

  • Fluorophenyl Groups : Present in the target compound, triazole derivatives [7–9], and pesticide diflubenzuron (). Fluorine atoms improve metabolic stability and modulate electronic effects .
  • Thioether vs. Sulfonyl Linkages: The target compound’s thioether group (C-S-C) contrasts with sulfonyl (SO₂) groups in triazole precursors [4–6] ().
  • Isobutyl Group : Unique to the target compound, this substituent introduces steric bulk, which may hinder binding to shallow enzyme pockets compared to smaller groups (e.g., methyl in triazole derivatives) .

Spectral and Solubility Data

Property Target Compound Triazole Derivatives [7–9] Diflubenzuron ()
νC=O (IR) ~1660–1680 cm⁻¹ (inferred) Absent (cyclized) ~1680 cm⁻¹ (benzamide)
νC=S (IR) Not applicable 1247–1255 cm⁻¹ Absent
Fluorophenyl Contribution Enhanced lipophilicity Similar Pesticide activity
Solubility Low (thioether) Moderate (sulfonyl groups) Low (diffuorobenzamide)

Q & A

Q. What are the recommended synthetic routes for this compound, and what reaction conditions are critical for optimal yields?

Methodological Answer: Synthesis involves multi-step reactions:

  • Core formation : Construct the imidazo[1,2-c]quinazolinone core via cyclization of quinazoline precursors under acidic or basic conditions.
  • Thioether linkage : Introduce the thioether group using nucleophilic substitution (e.g., coupling with mercapto intermediates) or via Pd-catalyzed C–S cross-coupling.
  • Amide coupling : Utilize coupling agents like EDCI/HOBt for amide bond formation between the fluorophenyl moiety and the thioether intermediate. Key conditions: Anhydrous solvents (DMF, THF), temperature control (0–60°C), and catalytic bases (e.g., DMAP). Optimize yields via Design of Experiments (DoE) .

Q. What analytical techniques are essential for confirming structural integrity and purity?

Q. How can researchers perform initial biological screening to identify potential therapeutic targets?

Methodological Answer:

  • In vitro assays : Use enzyme inhibition assays (e.g., kinase profiling) and cell viability tests (MTT assay) to evaluate cytotoxicity.
  • Target identification : Employ affinity chromatography or surface plasmon resonance (SPR) to assess binding to proteins like kinases or receptors.
  • Physicochemical profiling : Measure logP, solubility, and plasma protein binding to prioritize lead candidates .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize impurities while scaling up production?

Methodological Answer:

  • Flow chemistry : Implement continuous-flow systems to enhance reaction control and reduce side products (e.g., Omura-Sharma-Swern oxidation methodology) .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring.
  • Purification strategies : Optimize column chromatography (e.g., reverse-phase HPLC) or crystallization conditions (solvent polarity screening) .

Q. What methodologies resolve discrepancies in biological activity data across assays?

Methodological Answer:

  • Orthogonal validation : Compare enzymatic assays (IC₅₀) with cell-based readouts (EC₅₀) to rule out off-target effects.
  • Metabolic stability testing : Use liver microsomes or hepatocytes to assess compound degradation.
  • Target engagement studies : Apply CRISPR-Cas9 knockdown of putative targets to confirm mechanism .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the fluorophenyl group?

Methodological Answer:

  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups on the phenyl ring.
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding interactions with targets like EGFR or PI3K.
  • Bioisosteric replacement : Replace fluorine with chlorine or trifluoromethyl to evaluate potency changes .

Q. What strategies improve metabolic stability in preclinical studies?

Methodological Answer:

  • Deuteration : Replace hydrogens at metabolically labile positions (e.g., benzyl C–H) to slow CYP450 oxidation.
  • Prodrug design : Mask polar groups (e.g., phosphate esters) to enhance oral bioavailability.
  • Metabolite identification : Use LC-HRMS to profile Phase I/II metabolites and guide structural modifications .

Notes

  • Data Contradictions : Cross-validate findings using orthogonal assays (e.g., SPR vs. ITC for binding affinity) and replicate studies across independent labs.
  • Advanced Characterization : Combine cryo-EM (for protein-ligand complexes) with molecular dynamics simulations to explore dynamic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.